molecular formula C8H8ClN3O B6354487 2-chloro-4-azidomethylanisole, AldrichCPR CAS No. 1011401-83-4

2-chloro-4-azidomethylanisole, AldrichCPR

Cat. No.: B6354487
CAS No.: 1011401-83-4
M. Wt: 197.62 g/mol
InChI Key: VHUDJXQSEMBDMX-UHFFFAOYSA-N
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Description

2-chloro-4-azidomethylanisole is a chemical compound that belongs to the class of organic compounds known as anisoles. It is characterized by the presence of a chloro group, an azido group, and a methoxy group attached to a benzene ring. This compound is often used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-chloro-4-azidomethylanisole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the chlorination of 4-methoxytoluene to form 2-chloro-4-methoxytoluene, followed by the introduction of an azido group through a nucleophilic substitution reaction. The reaction conditions often involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

2-chloro-4-azidomethylanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted products.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a formyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include polar aprotic solvents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-4-azidomethylanisole has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving azido groups.

    Medicine: Research into potential pharmaceutical applications often involves this compound due to its ability to form bioactive molecules.

    Industry: Although not widely used in industrial applications, it can serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-chloro-4-azidomethylanisole exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of various substituted products. Additionally, the compound can interact with biological molecules, potentially forming covalent bonds with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar compounds to 2-chloro-4-azidomethylanisole include:

    4-chloro-2-isopropyl-5-methylanisole: This compound has a similar structure but with an isopropyl group instead of an azido group.

    2-chloro-N-cyclopropyl-4-nitrobenzamide: This compound features a nitro group and a cyclopropyl group, offering different reactivity and applications.

    2-chloro-4-fluoro-1-iodobenzene: This compound contains a fluoro and an iodo group, providing unique chemical properties compared to the azido group.

The uniqueness of 2-chloro-4-azidomethylanisole lies in its combination of chloro, azido, and methoxy groups, which confer distinct reactivity and potential for diverse applications in research.

Properties

IUPAC Name

4-(azidomethyl)-2-chloro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUDJXQSEMBDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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